2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide
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Overview
Description
2,2-Dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of two chlorine atoms and a phenyl group substituted with 3,4-dimethoxyphenyl
Preparation Methods
The synthesis of 2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then subjected to chlorination and acylation reactions. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and is closely related to mescaline.
2,2-Dichloro-N-[3-(trifluoromethoxy)phenyl]acetamide: This compound has a similar structure but with a trifluoromethoxy group instead of the dimethoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H15Cl2NO3 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20) |
InChI Key |
KVFQJGFFQSVTND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)NC(=O)C(Cl)Cl)OC |
Origin of Product |
United States |
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